molecular formula C9H5N3O2 B15239368 6-Nitro-1H-indole-5-carbonitrile

6-Nitro-1H-indole-5-carbonitrile

Cat. No.: B15239368
M. Wt: 187.15 g/mol
InChI Key: FZVFWJYBLJPWDV-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . The compound this compound is characterized by the presence of a nitro group at the 6th position and a cyano group at the 5th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-indole-5-carbonitrile typically involves the nitration of 1H-indole-5-carbonitrile. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is carried out by slowly adding nitric acid to a solution of 1H-indole-5-carbonitrile in sulfuric acid, followed by stirring and maintaining the temperature to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1H-indole-5-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

6-nitro-1H-indole-5-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-5-7-3-6-1-2-11-8(6)4-9(7)12(13)14/h1-4,11H

InChI Key

FZVFWJYBLJPWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C#N)[N+](=O)[O-]

Origin of Product

United States

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